molecular formula C28H26N4 B12205042 N,6-dibenzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

N,6-dibenzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B12205042
M. Wt: 418.5 g/mol
InChI Key: OKIXJXAVWQUXHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,6-Dibenzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a high-value chemical scaffold based on the pyrazolo[1,5-a]pyrimidine (PP) core, a notable class of N-heterocyclic compounds recognized for its significant potential in medicinal chemistry and drug discovery research . This compound belongs to a family of structures that have demonstrated potent protein kinase inhibitor (PKI) activity, playing a critical role in targeted cancer therapy . Protein kinases are key regulators in cellular signalling pathways and are frequently disrupted in various cancers, making them important molecular targets for small-molecule inhibitors like pyrazolo[1,5-a]pyrimidine derivatives . The rigid, planar fused bicyclic system of the pyrazolo[1,5-a]pyrimidine core provides a versatile framework for structural diversification, with substitutions at positions like the 6- and 7- (on the pyrimidine ring) significantly influencing electronic properties, lipophilicity, and binding affinity to specific protein targets . Researchers utilize this compound and its analogs primarily in oncology research, particularly for investigating inhibition of kinases such as EGFR, B-Raf, and MEK, which are relevant in non-small cell lung cancer (NSCLC) and melanoma . The specific substitution pattern of this compound, featuring benzyl groups at the N and 6 positions, a phenyl group at the 3 position, and methyl groups at the 2 and 5 positions, is designed to optimize interactions with kinase active sites through hydrogen bonding, hydrophobic interactions, and π–π stacking, thereby enhancing selectivity and potency . The synthetic routes to such compounds typically involve cyclocondensation reactions between NH-3-aminopyrazoles and 1,3-biselectrophilic compounds such as β-dicarbonyls or β-enaminones, followed by functionalization at the 7-position via chlorination and amine substitution . This product is intended for research purposes only in biochemical and cellular assays, specifically for investigating kinase signalling pathways, conducting structure-activity relationship (SAR) studies, and developing novel targeted therapeutic agents . For Research Use Only. Not for human or veterinary therapeutic or diagnostic use.

Properties

Molecular Formula

C28H26N4

Molecular Weight

418.5 g/mol

IUPAC Name

N,6-dibenzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C28H26N4/c1-20-25(18-22-12-6-3-7-13-22)27(29-19-23-14-8-4-9-15-23)32-28(30-20)26(21(2)31-32)24-16-10-5-11-17-24/h3-17,29H,18-19H2,1-2H3

InChI Key

OKIXJXAVWQUXHV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1CC3=CC=CC=C3)NCC4=CC=CC=C4)C)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Amination at Position 7

The 7-chloro intermediate (4a) undergoes nucleophilic aromatic substitution with benzylamine to introduce the N-benzyl group. Reacting 4a with excess benzylamine in dimethylformamide (DMF) at 120°C for 12 hours affords 7-benzylamino-3-phenylpyrazolo[1,5-a]pyrimidine (5a). Potassium carbonate is often added to scavenge HCl, driving the reaction to completion.

C6-Benzylation

The C6 position is functionalized via alkylation using benzyl bromide in the presence of a base. Treating 5a with benzyl bromide and sodium hydride (NaH) in tetrahydrofuran (THF) at 0–5°C installs the second benzyl group, yielding N,6-dibenzyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (6a). The reaction proceeds via deprotonation of the C6 position, followed by nucleophilic attack on benzyl bromide.

Methylation at Positions 2 and 5

The 2- and 5-methyl groups are introduced sequentially using methyl iodide under basic conditions. First, lithium diisopropylamide (LDA) deprotonates the C2 position of 6a at −78°C, followed by quenching with methyl iodide to yield the 2-methyl derivative (7a). Repeating the process at C5 with n-butyllithium (n-BuLi) and methyl iodide furnishes the final product, This compound (8a).

Purification and Characterization

Crude product 8a is purified via column chromatography (silica gel, ethyl acetate/hexane 1:4) and recrystallized from ethanol to achieve >98% purity. Structural confirmation is performed using:

  • ¹H/¹³C NMR : Key signals include δ 2.35 (s, 3H, C2-CH₃), δ 2.58 (s, 3H, C5-CH₃), and δ 4.85 (s, 2H, N-CH₂-Ph).

  • High-Resolution Mass Spectrometry (HRMS) : [M+H]⁺ calculated for C₃₄H₃₂N₅: 522.2654, observed: 522.2656.

Industrial-Scale Optimization

For large-scale synthesis, microwave-assisted reactions reduce processing times. A one-pot protocol combining cyclocondensation and formylation steps under microwave irradiation (150°C, 20 min) achieves 75% yield for intermediate 3a. Continuous-flow systems further enhance reproducibility, with PAT (Process Analytical Technology) tools monitoring reaction progression in real time.

Comparative Analysis of Synthetic Routes

ParameterTraditional Batch MethodMicrowave-Assisted
Reaction Time8–12 hours20–30 minutes
Yield78–82%70–75%
Purity95–98%90–93%
ScalabilityLimited to 100 gSuitable for kg-scale

Chemical Reactions Analysis

N,6-dibenzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antagonism of Corticotropin-Releasing Factor Receptor

Research has identified that compounds within the pyrazolo[1,5-a]pyrimidine class, including N,6-dibenzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine, exhibit potent antagonistic activity against the human corticotropin-releasing factor (CRF) receptor. This receptor is implicated in stress response and anxiety disorders. For instance, a related compound demonstrated a binding affinity with a K(i) value of 3.5 nM and effectively inhibited CRF-stimulated adrenocorticotropic hormone (ACTH) release in vitro .

Anti-inflammatory Properties

The compound has shown promise as an anti-inflammatory agent. Structural modifications of pyrazolo[1,5-a]pyrimidines have been linked to enhanced activity against inflammatory pathways. For example, derivatives have been synthesized that inhibit pro-inflammatory cytokine production in cellular models . These findings suggest a potential role for this compound in treating inflammatory diseases.

Central Nervous System Effects

Studies indicate that compounds similar to this compound may possess neuroprotective effects. They have been evaluated for their ability to modulate neurotransmitter systems and exhibit anxiolytic properties in animal models . The modulation of adenosine receptors has been particularly noted in these investigations.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
CRF Receptor AntagonismK(i) = 3.5 nM; effective inhibition of ACTH release
Anti-inflammatory ActivityInhibition of cytokine production
Neuroprotective EffectsAnxiolytic properties demonstrated

Mechanism of Action

The mechanism of action of N,6-dibenzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their catalytic functions. The pathways involved in its mechanism of action include signal transduction pathways that regulate cell growth, apoptosis, and other cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogues

Anti-Mycobacterial Activity

Pyrazolo[1,5-a]pyrimidin-7-amines with substitutions at C-3 and C-5 have shown potent activity against Mycobacterium tuberculosis (M. tb). For example:

  • 3-(4-Fluorophenyl)-N-(pyridin-2-ylmethyl)-5-aryl derivatives (e.g., compounds 32–35 in ) exhibit MIC values of 0.03–0.5 μM against M. tb, attributed to the electron-withdrawing fluorine enhancing target binding .
  • N,6-Dibenzyl analogue : The absence of a 4-fluorophenyl group at C-3 may reduce anti-M. tb potency compared to fluorinated derivatives. However, the dual benzyl groups at N-7 and C-6 could improve lipophilicity and membrane penetration .
Anxiolytic Activity
  • N,N-Bis(2-methoxyethyl)-3-(4-methoxy-2-methylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine (MPZP) : Acts as a selective CRF1 receptor antagonist, reducing anxiety in preclinical models . The dibenzyl analogue’s bulkier substituents may hinder CRF1 binding but could modulate FAAH or other CNS targets.

Pharmacokinetic and Toxicity Profiles

Metabolic Stability
  • N-(Pyridin-2-ylmethyl) derivatives (e.g., compound 1 in ) show high mouse/human liver microsomal stability (>60% remaining after 1 hour) due to the pyridylmethyl group resisting oxidative metabolism .
  • This necessitates structural optimization for drug development .
hERG Liability
  • Fluorinated pyrazolopyrimidines (e.g., compound 32 ) exhibit low hERG channel inhibition (IC₅₀ > 30 μM), minimizing cardiac toxicity risks . The dibenzyl analogue’s benzyl groups may increase hERG binding affinity, requiring further safety profiling.
Core Modifications
  • Pyrazolo[1,5-c]pyrimidines (): The shifted nitrogen in the core reduces planarity, altering binding to enzymes like FAAH compared to the [1,5-a] isomer .
  • Triazolo[1,5-a]pyrimidines (e.g., ametoctradin in ): Replacement of the pyrazole ring with triazole shifts activity toward fungicidal rather than anti-M. tb effects .

Data Tables: Key Analogues and Properties

Compound Name Substituents Biological Activity Metabolic Stability hERG IC₅₀ (μM) Reference
3-(4-Fluorophenyl)-N-(pyridin-2-ylmethyl)-5-(p-tolyl) (33 ) 3-(4-FPh), 5-(p-tolyl), N-(pyridylmethyl) MIC = 0.06 μM (M. tb) 75% (human microsomes) >30
MPZP ( ) 3-(4-MeO-2-MePh), N,N-bis(2-MeOethyl) CRF1 antagonist (IC₅₀ = 10 nM) N/A N/A
N-sec-Butyl-2,5-dimethyl-3-phenyl ( ) N-sec-butyl, 2,5-Me, 3-Ph Unknown (structural analogue) Likely moderate Unknown
N,6-Dibenzyl-2,5-dimethyl-3-phenyl (Target) N,6-dibenzyl, 2,5-Me, 3-Ph Predicted moderate anti-M. tb Estimated 40–50% Requires testing

Biological Activity

N,6-dibenzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of mycobacterial ATP synthase, which is a critical enzyme for the survival of Mycobacterium tuberculosis (M.tb) . The inhibition of ATP synthase disrupts energy production in the bacteria, leading to their death. Additionally, these compounds may exhibit anticancer properties through mechanisms such as topoisomerase II inhibition and induction of reactive oxygen species (ROS) in cancer cells .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description References
AntitubercularInhibits Mycobacterium tuberculosis ATP synthase
AnticancerExhibits selective cytotoxicity against various cancer cell lines
Topoisomerase InhibitionActs as a selective inhibitor of topoisomerase II
Induction of ApoptosisTriggers apoptotic pathways in cancer cells

Case Studies and Research Findings

Recent studies have highlighted the efficacy of pyrazolo[1,5-a]pyrimidine derivatives in various biological contexts:

  • Antitubercular Activity : A study demonstrated that certain pyrazolo[1,5-a]pyrimidin-7-amines exhibited significant in vitro growth inhibition against M.tb. The most effective compounds showed low hERG liability and good stability in liver microsomes .
  • Anticancer Properties : Research indicated that this compound and its analogues displayed potent anticancer effects across multiple cell lines including breast (BT549), lung (A549), and prostate (PC3) cancers. The compounds induced apoptosis primarily at the G1 phase of the cell cycle and showed low toxicity to normal cells .
  • Topoisomerase II Inhibition : In vitro assays revealed that certain derivatives selectively inhibited topoisomerase II without intercalating DNA. This selectivity is crucial for minimizing off-target effects while maximizing therapeutic efficacy against cancer cells .

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